molecular formula C9H5IO3S B15232327 3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid

3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B15232327
M. Wt: 320.11 g/mol
InChI Key: DAACGRXQKPAFCG-UHFFFAOYSA-N
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Description

3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid is an organic compound belonging to the class of benzothiophenes. These compounds are characterized by a fused benzene and thiophene ring system. The presence of iodine and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method includes the aryne reaction with alkynyl sulfides, which allows for the formation of benzothiophene derivatives in a one-step intermolecular manner .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form hydrogen or other substituents.

    Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as sodium azide (NaN₃) or thiourea can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzothiophenes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both hydroxyl and iodine groups, which enhance its reactivity and versatility in chemical synthesis. Its specific structural features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H5IO3S

Molecular Weight

320.11 g/mol

IUPAC Name

3-hydroxy-4-iodo-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5IO3S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3,11H,(H,12,13)

InChI Key

DAACGRXQKPAFCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=C(S2)C(=O)O)O

Origin of Product

United States

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